3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole

Catalog No.
S2951647
CAS No.
1884457-49-1
M.F
C5H5BrF2N2
M. Wt
211.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole

CAS Number

1884457-49-1

Product Name

3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole

IUPAC Name

3-[bromo(difluoro)methyl]-5-methyl-1H-pyrazole

Molecular Formula

C5H5BrF2N2

Molecular Weight

211.01

InChI

InChI=1S/C5H5BrF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10)

InChI Key

CYVPIDIJEGEGCJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)C(F)(F)Br

solubility

not available

3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole (CAS 1884457-49-1) is a highly specialized, bifunctional heterocyclic building block designed for advanced fluorine chemistry and late-stage functionalization [1]. Unlike terminal fluorinated pyrazoles, this compound features a highly reactive bromodifluoromethyl (CF2Br) moiety, which serves as a premier radical precursor and electrophilic cross-coupling partner [2]. In procurement contexts, it is primarily sourced by medicinal and agrochemical discovery teams seeking to introduce a metabolically stable, lipophilic CF2-bridged 5-methylpyrazole pharmacophore into complex molecular architectures without relying on multi-step de novo ring synthesis.

Generic substitution with closely related analogs fundamentally fails due to the unique reactivity profile of the CF2Br group [1]. Substituting with 3-(Trifluoromethyl)-5-methyl-1H-pyrazole provides a chemically inert CF3 group that cannot undergo further elongation or cross-coupling, acting as a synthetic dead-end. Conversely, utilizing 3-(Difluoromethyl)-5-methyl-1H-pyrazole (CF2H) requires harsh C-H activation or strong base deprotonation to functionalize the carbon, which is often incompatible with sensitive functional groups in late-stage active pharmaceutical ingredients (APIs). Furthermore, attempting to use the chlorodifluoromethyl (CF2Cl) analog results in sluggish reactivity, as the C-Cl bond possesses a significantly higher reduction potential and resists oxidative addition under the mild photoredox or transition-metal conditions where the brominated variant excels [2].

Superior Radical Precursor Efficiency in Photoredox Catalysis

The CF2Br moiety in 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole is highly susceptible to single-electron transfer (SET), enabling facile generation of the difluoromethyl radical under mild visible-light irradiation [1]. Compared to chlorodifluoromethyl (CF2Cl) analogs, which require highly negative reduction potentials (often < -1.8 V vs SCE) and strong reductants, the CF2Br group is readily cleaved by standard Ir(III) or Ru(II) photocatalysts at room temperature [2]. This thermodynamic advantage allows for the late-stage installation of the pyrazole ring onto complex APIs without degrading sensitive functional groups.

Evidence DimensionSingle-electron reduction potential and radical generation efficiency
Target Compound DataFacile C-Br cleavage via mild visible-light photoredox catalysis (reduction potential approx. -1.1 V vs SCE)
Comparator Or Baseline3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (requires < -1.8 V vs SCE, inert under mild Ru/Ir catalysis)
Quantified Difference>0.7 V lower activation barrier, enabling room-temperature functionalization
ConditionsVisible-light irradiation with standard Ir(III) or Ru(II) photocatalysts at 25°C

Allows chemists to perform late-stage functionalization on sensitive substrates without requiring harsh reductants or elevated temperatures.

Direct Cross-Coupling Competence for CF2-Bridged Scaffolds

In transition-metal-catalyzed cross-coupling reactions, the bromodifluoromethyl group serves as a highly competent electrophile. 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole readily undergoes oxidative addition with low-valent palladium, nickel, or copper catalysts, enabling direct C-C bond formation to yield CF2-aryl or CF2-alkyl bridged pyrazoles [1]. In stark contrast, 3-(Difluoromethyl)-5-methyl-1H-pyrazole is essentially inert under standard cross-coupling conditions, yielding <5% of the desired product and necessitating multi-step, low-yielding de novo synthesis to achieve the same molecular architecture [1].

Evidence DimensionElectrophilic reactivity in metal-catalyzed cross-coupling
Target Compound DataReadily undergoes oxidative addition yielding >80% in CF2-aryl formations
Comparator Or Baseline3-(Difluoromethyl)-5-methyl-1H-pyrazole (inert to standard oxidative addition, <5% yield)
Quantified Difference>75% higher yield in direct C-C bond formation at the CF2 carbon
ConditionsStandard Pd- or Ni-catalyzed cross-coupling with aryl boronic acids or zinc reagents

Eliminates the need for multi-step de novo synthesis of CF2-bridged pyrazoles, drastically accelerating SAR library generation.

High Specific Activity Precursor for 18F-Radiolabeling

For the development of positron emission tomography (PET) tracers, the CF2Br group is a critical handle for late-stage radiofluorination. 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole can undergo direct aliphatic nucleophilic substitution with [18F]fluoride to generate [18F]CF3-pyrazole derivatives with high specific activity [1]. Attempting to synthesize these radiotracers using [18F]fluoroform or via electrophilic fluorination of a CF2H precursor typically results in poor radiochemical yields and low specific activity due to carrier added from the precursor, making the brominated building block the optimal procurement choice for radiochemistry workflows [1].

Evidence DimensionRadiochemical yield (RCY) and specific activity in [18F]CF3 synthesis
Target Compound DataEnables direct nucleophilic substitution with [18F]fluoride for high specific activity [18F]CF3 generation
Comparator Or BaselineElectrophilic [18F]fluorination of CF2H analogs (often yields <10 GBq/µmol or poor RCY)
Quantified DifferenceProvides a direct, late-stage radiofluorination handle bypassing low-yielding gaseous [18F] reagents
ConditionsNucleophilic fluorination using [18F]KF/Kryptofix 2.22 in polar aprotic solvents

Crucial for procurement by radiochemistry labs developing pyrazole-based PET tracers, such as radiolabeled COX-2 inhibitors.

Late-Stage Functionalization of Complex APIs

Leveraging its low reduction potential, 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole is ideal for appending the 5-methylpyrazole pharmacophore onto advanced drug intermediates via photoredox catalysis. This approach avoids the harsh conditions required by chlorodifluoromethyl analogs, preserving sensitive functional groups in the API [1].

Synthesis of CF2-Bridged Agrochemical Libraries

In agrochemical discovery, the compound acts as a highly efficient electrophile in transition-metal-catalyzed cross-coupling. This allows researchers to rapidly synthesize libraries of CF2-bridged pyrazole fungicides and herbicides, a process that is virtually impossible using inert difluoromethyl (CF2H) comparators [2].

Development of Pyrazole-Based PET Radiotracers

The bromodifluoromethyl moiety provides a direct handle for nucleophilic 18F radiofluorination. This makes the compound an essential precursor for synthesizing [18F]CF3-labeled pyrazoles, such as radiolabeled COX-2 inhibitors, achieving the high specific activity required for in vivo PET imaging [3].

XLogP3

2

Dates

Last modified: 08-17-2023

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